molecular formula C15H22N2O2 B7510001 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide

6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide

Cat. No.: B7510001
M. Wt: 262.35 g/mol
InChI Key: YGYZKISGCMJBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class of compounds. MXE has gained popularity among recreational drug users due to its dissociative and hallucinogenic effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide acts as a non-competitive NMDA receptor antagonist, which leads to the dissociation of sensory input from the brain. This compound also has affinity for the serotonin transporter and sigma-1 receptor, which may contribute to its hallucinogenic effects.
Biochemical and Physiological Effects
This compound has been found to produce a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, leading to euphoria and hallucinations. This compound also produces analgesia and anesthesia by blocking NMDA receptor activity. However, this compound has also been found to produce negative effects such as anxiety, confusion, and psychosis.

Advantages and Limitations for Lab Experiments

6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has advantages and limitations for lab experiments. Its dissociative effects make it useful for studying the NMDA receptor and its role in sensory processing. However, this compound’s psychoactive effects may also make it difficult to study in a controlled environment.

Future Directions

There are several future directions for 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide research. One potential direction is to investigate its potential as a treatment for addiction. This compound’s ability to block NMDA receptors may make it useful for treating alcohol and opioid addiction. Another potential direction is to investigate its use as an anesthetic. This compound’s ability to produce anesthesia without respiratory depression may make it a safer alternative to traditional anesthetics. Finally, further research is needed to better understand this compound’s mechanism of action and its effects on the brain and body.

Synthesis Methods

6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide is synthesized by the reaction of 3-methoxyphenylacetonitrile with cyclohexylmagnesium bromide, followed by reaction with methylamine and 2-methylcyclohexanone. The resulting product is then hydrolyzed to form this compound.

Scientific Research Applications

6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to have analgesic, anesthetic, and antidepressant effects. This compound has also been studied as a potential treatment for alcohol and opioid addiction.

Properties

IUPAC Name

6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-6-4-5-7-13(11)17(2)15(18)12-8-9-14(19-3)16-10-12/h8-11,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYZKISGCMJBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N(C)C(=O)C2=CN=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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